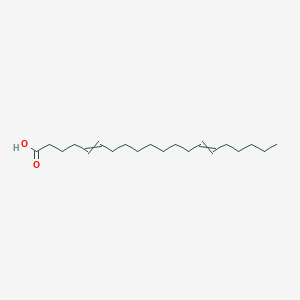

二十五-5,14-二烯酸

描述

Icosa-5,14-dienoic acid is a chemical compound with the molecular formula C20H36O2 . It contains a total of 57 bonds, including 21 non-H bonds, 3 multiple bonds, 16 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Synthesis Analysis

A hybrid compound based on (5Z,9Z)-icosa-5,9-dienoic acid and vanillin was synthesized in high yield (94%) using a new intermolecular cross-cyclomagnesiation reaction of aliphatic and O-containing 1,2-dienes catalyzed by Cp2TiCl2 .Molecular Structure Analysis

The molecular structure of Icosa-5,14-dienoic acid includes 20 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . It has 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis

Icosa-5,14-dienoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 428.9±14.0 °C at 760 mmHg, and a flash point of 325.6±15.2 °C . It has a molar refractivity of 96.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 340.5±3.0 cm3 .科学研究应用

Pharmacology: Hybrid Molecules for Enhanced Drug Efficacy

Icosa-5,14-dienoic acid has been utilized in the synthesis of hybrid molecules, combining pharmacophore groups of biologically active compounds to potentially increase drug effectiveness . These hybrids aim to minimize drug interactions and balance side effects, which could lead to advancements in medicinal chemistry and pharmacology.

Biochemistry: Modulation of Inflammatory Processes

In biochemistry, icosa-5,14-dienoic acid has shown potential in modulating inflammatory responses. It’s been studied for its effects on pro-inflammatory modulators in murine macrophages, which could have implications for understanding and treating inflammation-related conditions .

Materials Science: Cross-Cyclomagnesiation Reactions

The compound plays a role in materials science through its involvement in cross-cyclomagnesiation reactions. These reactions are crucial for creating new materials with potential applications in various industries, including electronics and nanotechnology .

Environmental Science: Eco-Friendly Synthesis Processes

Environmental science benefits from icosa-5,14-dienoic acid through the development of eco-friendly synthesis processes. The compound’s role in creating biologically active molecules could lead to more sustainable practices in chemical manufacturing .

Food Industry: Flavor and Aroma Enhancement

Icosa-5,14-dienoic acid derivatives, such as those combined with vanillin, may find applications in the food industry as flavoring agents or in enhancing the aroma profile of food products .

Agriculture: Plant Growth and Protection

In agriculture, icosa-5,14-dienoic acid could be explored for its potential in promoting plant growth or protecting crops against pests and diseases. Its role in the synthesis of biologically active compounds might contribute to the development of new agricultural chemicals .

未来方向

The synthesis of hybrid compounds based on Icosa-5,14-dienoic acid and other biologically active compounds presents an interesting area of future research . These hybrid molecules could potentially exhibit synergistic interactions and increased effectiveness, while balancing side effects and avoiding potential drug resistance .

属性

IUPAC Name |

icosa-5,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYAEYLYGOTGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694033 | |

| Record name | Icosa-5,14-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icosa-5,14-dienoic acid | |

CAS RN |

122055-58-7 | |

| Record name | Icosa-5,14-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

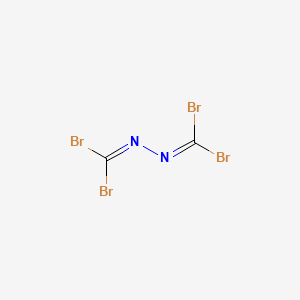

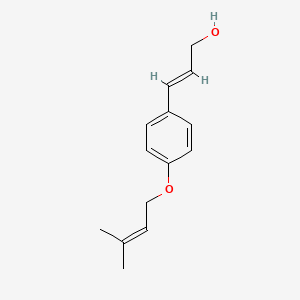

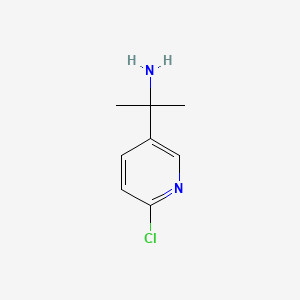

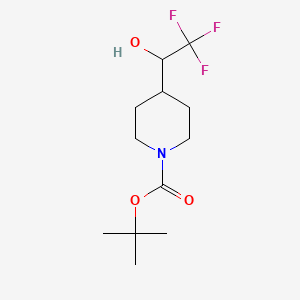

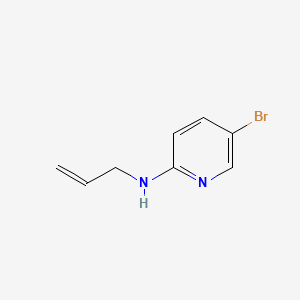

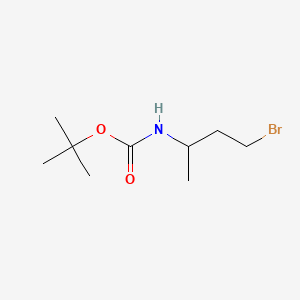

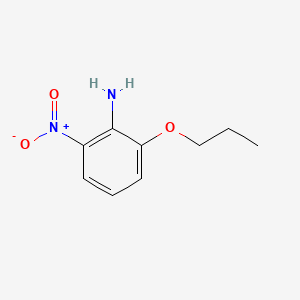

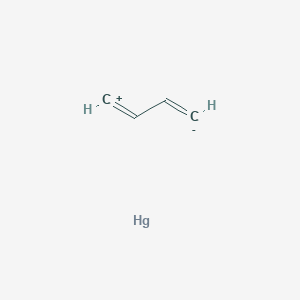

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)

![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)